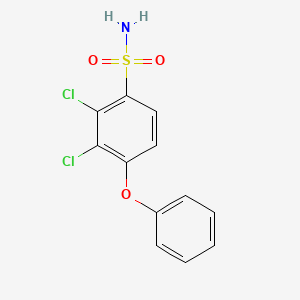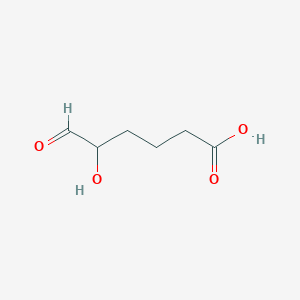
5-Hydroxy-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-oxohexanoic acid is a medium-chain fatty acid that carries a hydroxyl group at position 5 and an oxo group at position 6. It is a bifunctional compound with both hydroxyl and carbonyl functionalities, making it an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-6-oxohexanoic acid can be synthesized through the oxidation of cyclohexane derivatives. One common method involves the oxidation of 2-hydroxycyclohexanone using peroxide compounds . The reaction typically occurs in the presence of cobalt naphthenate as a catalyst at elevated temperatures (around 150°C) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the liquid-phase oxidation of cyclohexane. This process is carried out under controlled conditions with specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Peroxide compounds are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Catalysts: Cobalt naphthenate is often used as a catalyst in oxidation reactions.
Major Products Formed
Oxidation: Adipic acid and other carboxylic acids.
Reduction: 5-Hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxy-6-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-oxohexanoic acid involves its interaction with various molecular targets. The hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity . The pathways involved include oxidation-reduction reactions and substitution reactions, which modify its structure and properties .
Comparison with Similar Compounds
Similar Compounds
6-Oxohexanoic acid: Similar in structure but lacks the hydroxyl group at position 5.
Adipic acid: A dicarboxylic acid with similar chain length but different functional groups.
5-Hydroxyhexanoic acid: Similar but lacks the oxo group at position 6.
Uniqueness
5-Hydroxy-6-oxohexanoic acid is unique due to its bifunctional nature, possessing both hydroxyl and carbonyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Properties
CAS No. |
89489-82-7 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
5-hydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O4/c7-4-5(8)2-1-3-6(9)10/h4-5,8H,1-3H2,(H,9,10) |
InChI Key |
URMJKCMUMVMRIR-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


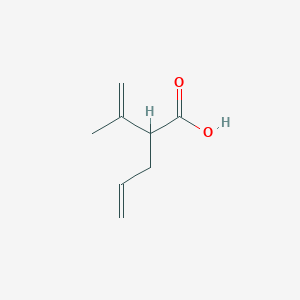
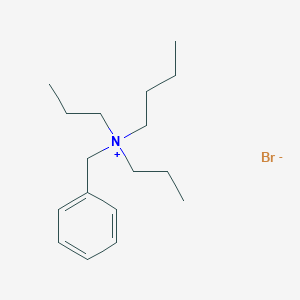
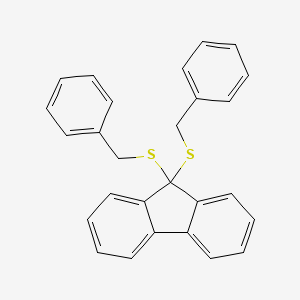
![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
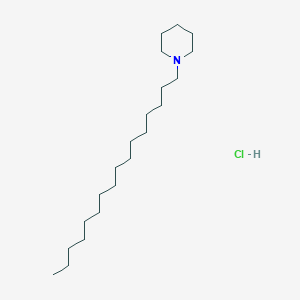
![4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393403.png)
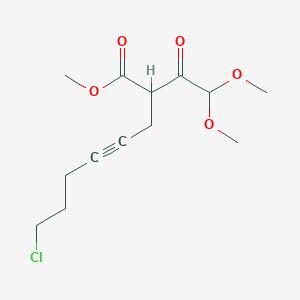
![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
![Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]](/img/structure/B14393415.png)
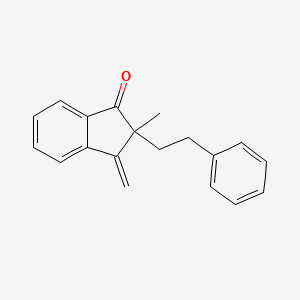
![2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine](/img/structure/B14393435.png)
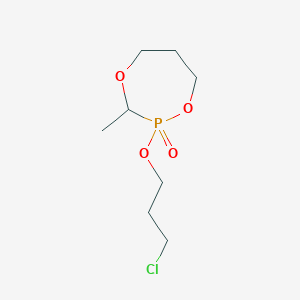
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine](/img/structure/B14393450.png)
